Fexofenadine D10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

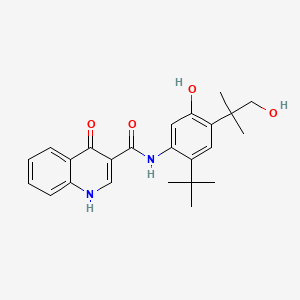

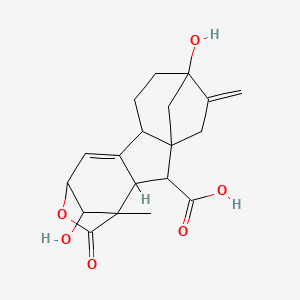

Fexofenadine D10 is an internal standard used for the quantification of fexofenadine . Fexofenadine is a histamine H1 receptor antagonist . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .

Synthesis Analysis

The retrosynthetic analysis of the fexofenadine molecule includes inventive synthetic steps such as ZnBr2-catalyzed transposition (rearrangement) of α-haloketones to terminal carboxylic acids and microbial oxidation of the non-activated C–H bond .

Molecular Structure Analysis

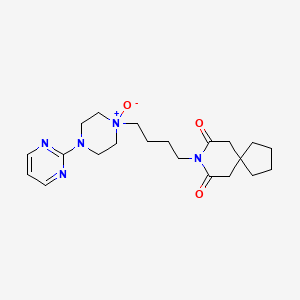

The molecular formula of Fexofenadine D10 is C32H29D10NO4 • HCl . The structure exhibits a two-dimensional hydrogen bond network .

Chemical Reactions Analysis

Fexofenadine D10 is deuterium labeled Fexofenadine .

Physical And Chemical Properties Analysis

Fexofenadine D10 is a solid with a white to off-white color . It has a melting point of 150-155°C . It is slightly soluble in DMSO and Methanol .

科学的研究の応用

1. Antihistamine Effects and Safety Profiles

Scientific Field:

Pharmacology and Clinical Medicine

Summary:

Fexofenadine D10 is a second-generation antihistamine widely used to treat allergic diseases, including seasonal allergic rhinitis and chronic idiopathic urticaria. Its primary mechanism of action involves blocking histamine receptors, thereby alleviating symptoms such as sneezing, itching, and watery eyes .

Methods and Experimental Procedures:

- Pharmacokinetic Studies : These studies assess the drug’s absorption, distribution, metabolism, and elimination in humans. Microdosing and therapeutic dosing are used to determine absolute oral bioavailability .

Results and Outcomes:

- Safety : Fexofenadine has a favorable safety profile, with minimal adverse effects. It does not significantly interact with other medications or cause QT prolongation .

2. Population Pharmacokinetics and Dosing Regimen Optimization

Scientific Field:

Pharmacometrics and Pharmacokinetics

Summary:

Researchers establish a population pharmacokinetic-pharmacodynamic (PK-PD) model for fexofenadine. The goal is to optimize dosing regimens based on quantitative predictions.

Methods and Experimental Procedures:

Results and Outcomes:

Safety And Hazards

Fexofenadine D10 should be handled with care. Protective measures such as wearing safety glasses with side shields, chemical splash goggles, or a full face shield may be necessary . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Fexofenadine maintains its beneficial profile on signs and symptoms of patients with allergic conditions, as well as its attributes as one of the major candidates for an ideal antihistamine medication .

将来の方向性

特性

CAS番号 |

1215900-18-7 |

|---|---|

製品名 |

Fexofenadine D10 |

分子式 |

C32H29NO4D10 |

分子量 |

511.73 |

外観 |

White to Off-White Solid |

純度 |

0.98 |

数量 |

Milligrams-Grams |

関連するCAS |

83799-24-0 (unlabelled) |

同義語 |

4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |

タグ |

Fexofenadine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)